4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide
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Overview
Description
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide to form 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides . This intermediate can then be further reacted with various reagents to introduce the sulfonamide and pyridine moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds share a similar pyrazole core structure and have been studied for their biological activities.
Thiazolyl-pyrazole derivatives: These compounds also contain a pyrazole ring and have shown promising biological activities, including anticancer properties.
Uniqueness
What sets 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide and pyridine moieties, in particular, enhances its potential as a versatile compound in medicinal chemistry .
Properties
CAS No. |
78503-86-3 |
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Molecular Formula |
C16H14N6O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N6O4S/c1-10-14(20-19-12-2-4-13(5-3-12)27(17,25)26)16(24)22(21-10)15(23)11-6-8-18-9-7-11/h2-9,14H,1H3,(H2,17,25,26) |
InChI Key |
GHSBKGLBVILHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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